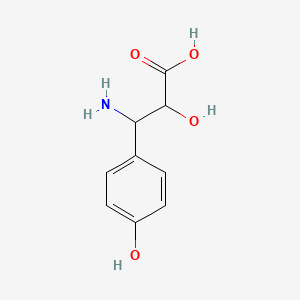![molecular formula C8H15N B13451140 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine](/img/structure/B13451140.png)
2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine is an organic compound that belongs to the class of amines It features a cyclohexene ring attached to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine can be achieved through several methods. One common approach involves the use of amine transaminases, which offer an environmentally sustainable route for the production of pure chiral amines. These enzymes catalyze the transfer of an amino group from a primary amine to a ketone, using pyridoxal phosphate as a cofactor . Another method involves the reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of immobilized whole-cell biocatalysts with transaminase activity has been reported for the synthesis of enantiopure amines .
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert nitriles to primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of nitriles to amines.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can accept a hydrogen to form hydroxide and a conjugate acid, which raises the pH of the solution . This property is utilized in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-[(1S)-cyclohex-3-en-1-yl]acetic acid: This compound features a similar cyclohexene ring but has an acetic acid group instead of an ethylamine group.
2-(2-(6-chlorohexyloxy)ethoxy)ethanamine: This compound has a more complex structure with additional functional groups.
Uniqueness
2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine is unique due to its specific combination of a cyclohexene ring and an ethylamine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-[(1S)-cyclohex-3-en-1-yl]ethanamine |
InChI |
InChI=1S/C8H15N/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7,9H2/t8-/m1/s1 |
InChI Key |
CMPQPEBYXODWON-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@@H](CC=C1)CCN |
Canonical SMILES |
C1CC(CC=C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


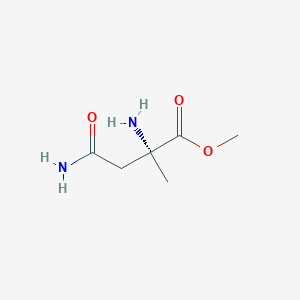
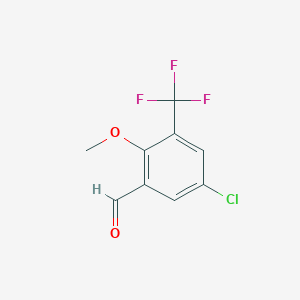
![Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13451060.png)
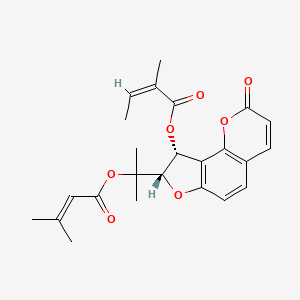
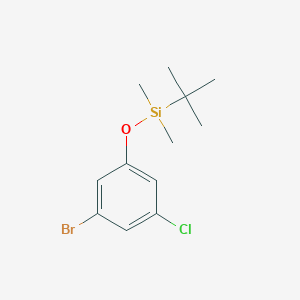
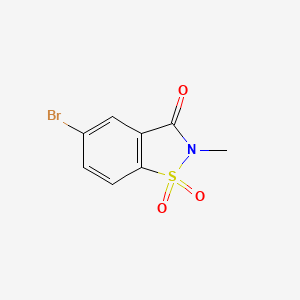
![(3S,4R,6R)-3-ethyl-6-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-2-methylheptan-4-ol](/img/structure/B13451072.png)
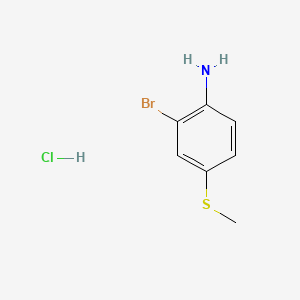

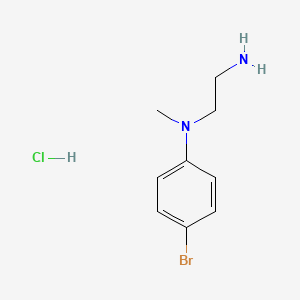
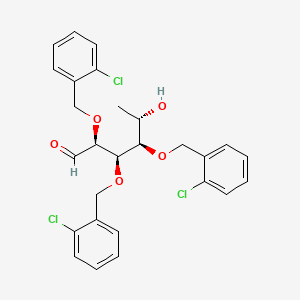
![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonamide](/img/structure/B13451112.png)

